

foundational research on DBL-6-13 WDR5 inhibitor

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Compound of Interest

Compound Name: DBL-6-13

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An In-depth Technical Guide to Foundational Research on the WDR5 Inhibitor **DBL-6-13**

Introduction

WD repeat-containing protein 5 (WDR5) has emerged as a significant therapeutic target, particularly in the field of oncology. WDR5 is a highly conserved scaffolding protein that plays a crucial role in assembling various protein complexes involved in chromatin modification and gene regulation.^[1] Its best-known function is as a core component of the Mixed-Lineage Leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).^{[2][3][4]} This epigenetic mark is strongly associated with active gene transcription.

Beyond its role in the MLL complex, WDR5 is also a critical cofactor for the MYC oncoprotein, guiding it to chromatin to stimulate the transcription of target genes, including those for ribosomal proteins.^{[3][5][6][7]} Given its central role in driving the expression of oncogenic gene programs, aberrant WDR5 activity or overexpression has been linked to the initiation and progression of various cancers, including leukemia, breast cancer, glioblastoma, and neuroblastoma.^{[1][2][5][8][9]}

The development of small molecule inhibitors that disrupt the protein-protein interactions mediated by WDR5 represents a promising therapeutic strategy. These inhibitors typically target one of two key binding sites on the WDR5 protein: the WDR5-interaction (WIN) site or the WDR5-binding motif (WBM) site.^{[1][3][10][11][12]} **DBL-6-13** is identified as an inhibitor of

WDR5, and this guide provides a comprehensive overview of the foundational research relevant to its characterization and mechanism of action.

DBL-6-13: A WDR5 Inhibitor

DBL-6-13 is a small molecule inhibitor targeting WDR5. Foundational research characterizes its interaction with WDR5 through direct binding assays. While extensive preclinical studies on **DBL-6-13** are not yet widely published, its initial characterization provides a basis for further investigation into its therapeutic potential.

Quantitative Data: Binding Affinity of DBL-6-13

The binding affinity of **DBL-6-13** to WDR5 has been quantified using two distinct biophysical methods. The results demonstrate a moderate affinity in the micromolar range. This initial data is crucial for guiding subsequent optimization and structure-activity relationship (SAR) studies.

Assay Method	Binding Affinity (μM)
Microscale Thermophoresis (MST)	6.8[13]
Fluorescence Polarization (FP)	9.1[13]

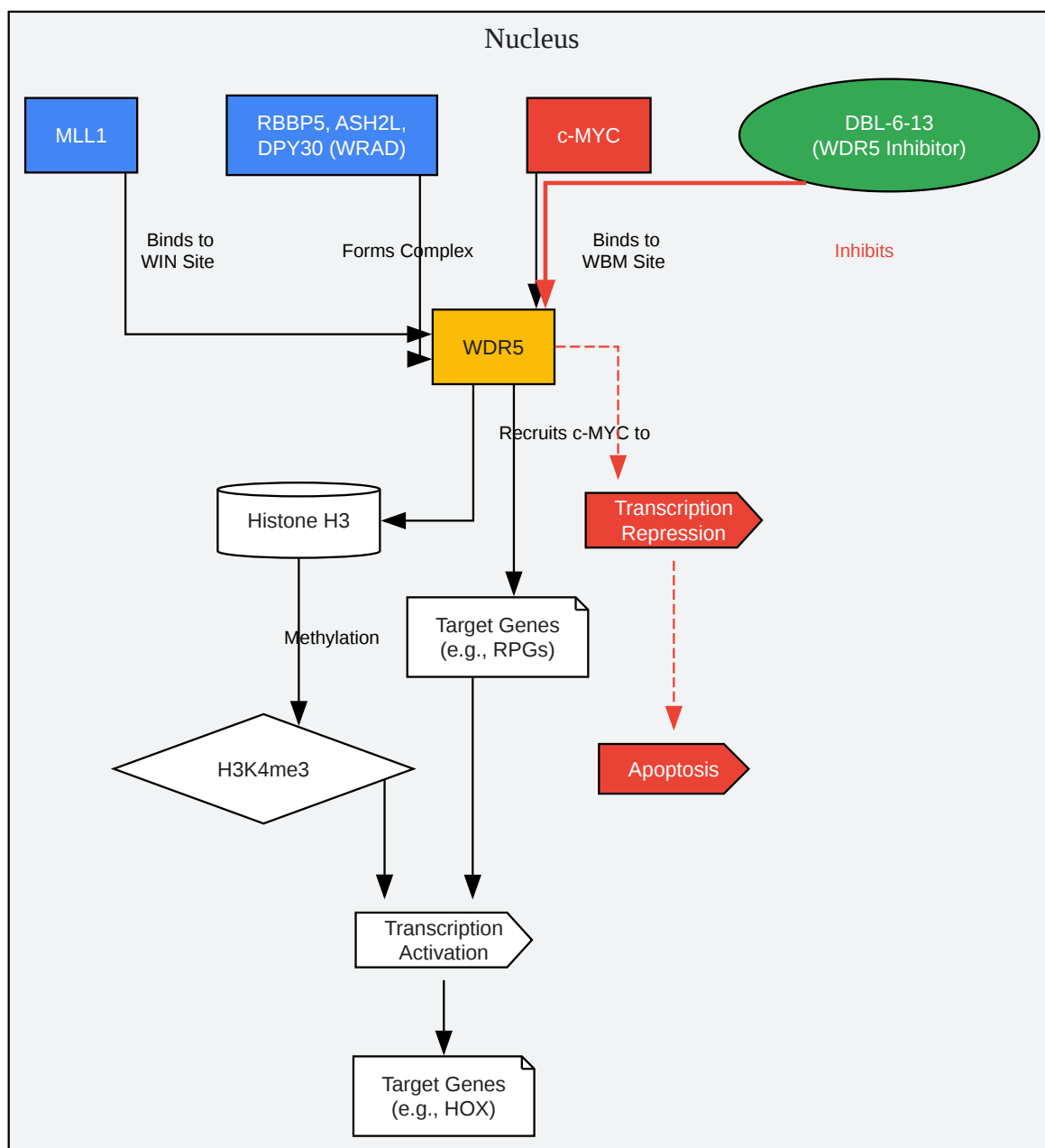
Mechanism of Action of WDR5 Inhibition

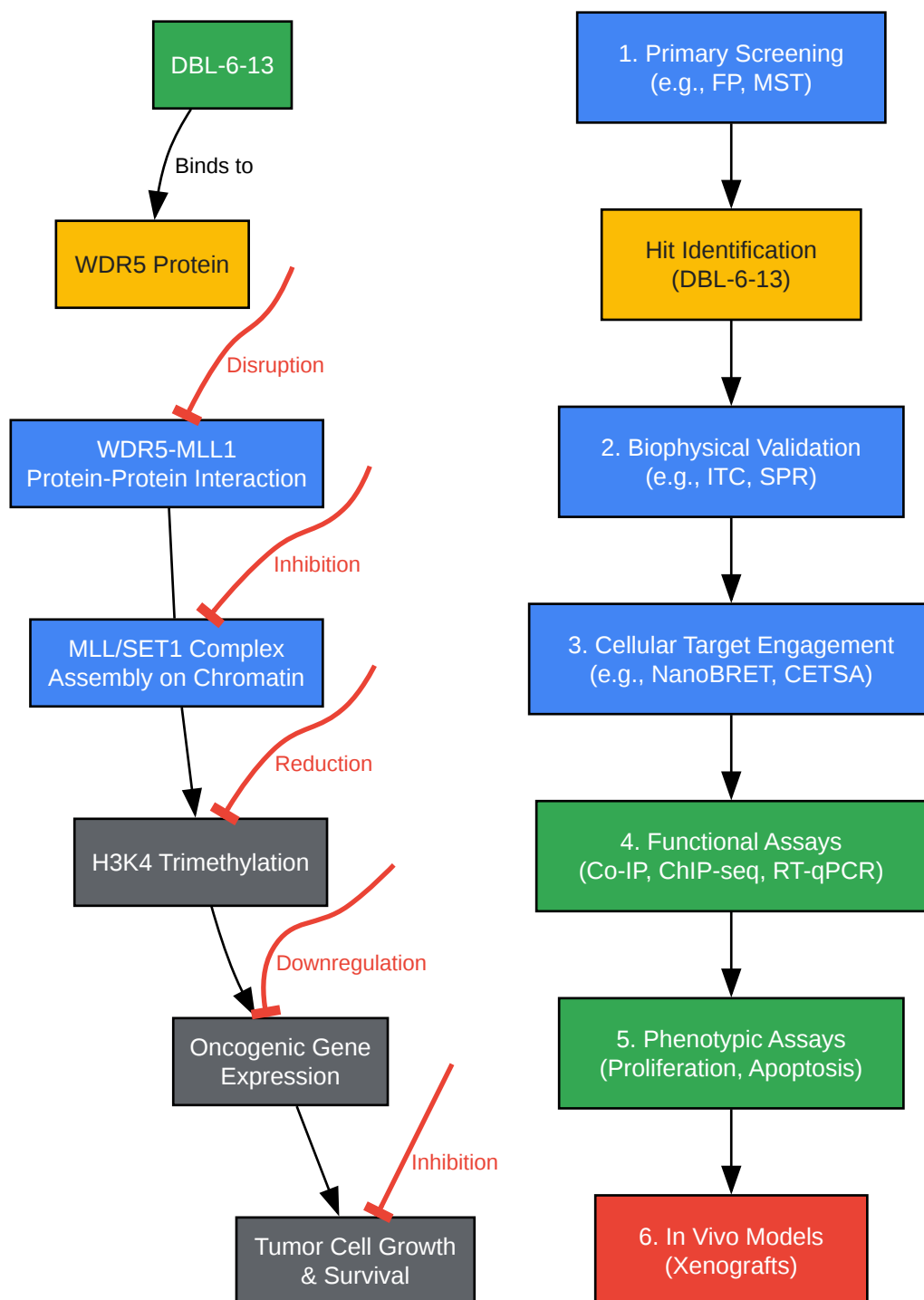
Inhibitors targeting WDR5, such as **DBL-6-13**, function by disrupting its critical interactions with other proteins. The primary mechanism involves blocking the assembly and function of multiprotein complexes, leading to downstream effects on gene transcription and cellular processes.

WDR5 Signaling and Points of Inhibition

WDR5 acts as a central hub for multiple protein complexes. A key interaction is with the MLL1 protein within the WRAD complex (WDR5, RBBP5, ASH2L, and DPY30), which is essential for H3K4 trimethylation and transcriptional activation.[2] WDR5 inhibitors can block the WIN site, preventing MLL1 from binding and thereby inhibiting the methyltransferase activity of the complex. This leads to reduced H3K4me3 at the promoters of target genes, such as HOX genes in leukemia, and subsequent transcriptional repression.[2][14]

Additionally, WDR5 interacts with the c-Myc oncoprotein at the WBM site, facilitating its recruitment to chromatin at target genes like ribosomal protein genes (RPGs).^{[3][5][7]} Inhibition of this interaction can suppress MYC-driven oncogenesis.





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